Cas no 1823422-72-5 (Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride)

Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1823422-72-5
- EN300-6731948
- Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride
- methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride
-
- インチ: 1S/C10H17NO2.ClH/c1-13-9(12)10(5-6-11-7-10)8-3-2-4-8;/h8,11H,2-7H2,1H3;1H
- InChIKey: SQKGYPBXTUJDHY-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C(C1(CNCC1)C1CCC1)=O
計算された属性
- せいみつぶんしりょう: 219.1026065g/mol
- どういたいしつりょう: 219.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6731948-0.05g |
methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride |
1823422-72-5 | 95.0% | 0.05g |
$243.0 | 2025-03-13 | |
1PlusChem | 1P028LUU-100mg |
methyl3-cyclobutylpyrrolidine-3-carboxylatehydrochloride |
1823422-72-5 | 95% | 100mg |
$510.00 | 2024-06-18 | |
Aaron | AR028M36-2.5g |
methyl3-cyclobutylpyrrolidine-3-carboxylatehydrochloride |
1823422-72-5 | 95% | 2.5g |
$2835.00 | 2025-02-16 | |
Aaron | AR028M36-5g |
methyl3-cyclobutylpyrrolidine-3-carboxylatehydrochloride |
1823422-72-5 | 95% | 5g |
$4182.00 | 2023-12-15 | |
1PlusChem | 1P028LUU-2.5g |
methyl3-cyclobutylpyrrolidine-3-carboxylatehydrochloride |
1823422-72-5 | 95% | 2.5g |
$2587.00 | 2024-06-18 | |
Enamine | EN300-6731948-10.0g |
methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride |
1823422-72-5 | 95.0% | 10.0g |
$4483.0 | 2025-03-13 | |
Enamine | EN300-6731948-0.1g |
methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride |
1823422-72-5 | 95.0% | 0.1g |
$362.0 | 2025-03-13 | |
Enamine | EN300-6731948-2.5g |
methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride |
1823422-72-5 | 95.0% | 2.5g |
$2043.0 | 2025-03-13 | |
Enamine | EN300-6731948-0.5g |
methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride |
1823422-72-5 | 95.0% | 0.5g |
$813.0 | 2025-03-13 | |
1PlusChem | 1P028LUU-10g |
methyl3-cyclobutylpyrrolidine-3-carboxylatehydrochloride |
1823422-72-5 | 95% | 10g |
$5603.00 | 2024-06-18 |
Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochlorideに関する追加情報
Methyl 3-cyclobutylpyrrolidine-3-carboxylate; Hydrochloride (CAS No. 1823422-72-5)
Methyl 3-cyclobutylpyrrolidine-3-carboxylate; hydrochloride is a chemical compound with the CAS registry number 1823422-72-5. This compound belongs to the class of cyclobutyl pyrrolidine derivatives, which have garnered significant attention in recent years due to their unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound's structure consists of a pyrrolidine ring substituted with a cyclobutyl group at the 3-position, along with a methyl ester and a hydrochloride counterion, making it a versatile molecule for further functionalization and exploration.
The synthesis of methyl 3-cyclobutylpyrrolidine-3-carboxylate; hydrochloride typically involves multi-step organic reactions, often starting from readily available starting materials such as cyclobutane derivatives and pyrrolidine precursors. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled the efficient construction of this compound with high enantiomeric purity, which is crucial for its application in chiral recognition and drug development. The use of transition metal catalysts, such as palladium or rhodium complexes, has significantly streamlined the synthesis process, reducing both time and cost while improving yield and selectivity.
From a pharmacological perspective, methyl 3-cyclobutylpyrrolidine-3-carboxylate; hydrochloride has shown promising activity in preclinical studies targeting various therapeutic areas. For instance, recent research has highlighted its potential as a neuroprotective agent, where the compound demonstrates selective inhibition of enzymes involved in neurodegenerative pathways. Additionally, studies have explored its role as a modulator of ion channels, particularly in voltage-gated sodium channels, which are implicated in pain signaling and epilepsy. These findings underscore the compound's versatility as a lead molecule for drug discovery.
The structural uniqueness of methyl 3-cyclobutylpyrrolidine-3-carboxylate; hydrochloride lies in its combination of a rigid cyclobutane ring and a flexible pyrrolidine backbone, which confers both steric bulk and conformational flexibility. This balance is critical for interactions with biological targets, such as proteins or nucleic acids, where both shape complementarity and dynamic adaptability are essential. Recent computational studies using molecular docking and dynamics simulations have provided deeper insights into how this compound interacts with its target binding sites, revealing key residues responsible for its binding affinity.
In terms of applications beyond pharmacology, methyl 3-cyclobutylpyrrolidine-3-carboxylate; hydrochloride has also been investigated for its potential in material science. For example, researchers have explored its use as a chiral selector in liquid chromatography for enantiomeric resolution of racemic mixtures. The compound's ability to induce high enantioselectivity makes it an attractive candidate for resolving complex chiral separations in pharmaceutical manufacturing.
Looking ahead, ongoing research is focused on optimizing the synthetic routes for methyl 3-cyclobutylpyrrolidine-3-carboxylate; hydrochloride to enhance scalability and reduce environmental impact. Green chemistry approaches, such as catalytic hydrogenation using renewable feedstocks or biocatalysts, are being actively pursued to align with sustainability goals. Furthermore, efforts are underway to explore the compound's potential in emerging therapeutic areas, such as immuno-oncology and infectious diseases.
In conclusion, methyl 3-cyclobutylpyrrolidine-3-carboxylate; hydrochloride (CAS No. 1823422-72-5) stands out as a multifaceted chemical entity with diverse applications across various scientific disciplines. Its unique structure, coupled with advancements in synthetic methodology and pharmacological insights, positions it as a valuable tool for future innovations in drug discovery and beyond.
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